molecular formula C14H11F2NO2 B1592028 Ethyl 2-(2,4-difluorophenyl)nicotinate CAS No. 1219503-87-3

Ethyl 2-(2,4-difluorophenyl)nicotinate

Cat. No.: B1592028
CAS No.: 1219503-87-3
M. Wt: 263.24 g/mol
InChI Key: HQBVIAUGIPKJHW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-difluorophenyl)nicotinate is an organic compound with the molecular formula C14H11F2NO2 It is a derivative of nicotinic acid, where the ethyl ester is substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-difluorophenyl)nicotinate typically involves the esterification of 2-(2,4-difluorophenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,4-difluorophenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 2-(2,4-Difluorophenyl)nicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Ethyl 2-(2,4-difluorophenyl)nicotinate has been explored as a potential pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for new therapeutic agents.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various microbial strains. For instance, in vitro studies indicated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
  • Anticancer Potential : Research highlighted the compound's ability to reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent. The presence of fluorine enhances its pharmacokinetic properties, making it suitable for further drug development .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing markers of inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases .

2. Material Science
this compound can be utilized in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity. Its unique structural features may allow for the development of materials with tailored functionalities.

Case Studies

1. Antimicrobial Efficacy
In vitro studies demonstrated that this compound significantly inhibited bacterial growth across various strains. This efficacy supports its potential use in developing new antibiotics aimed at resistant bacterial infections.

2. Cancer Research
A study focused on the compound's effect on cancer cell lines showed a notable reduction in cell viability. Further investigations are warranted to elucidate the specific pathways affected and to explore its therapeutic potential in oncology .

3. Inflammation Models
Preclinical models have shown that administration of this compound reduces markers of inflammation, indicating its potential utility in treating inflammatory conditions such as arthritis or other autoimmune diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-(2,4-difluorophenyl)nicotinate can be compared with other similar compounds, such as:

    Ethyl nicotinate: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    2-(2,4-Difluorophenyl)nicotinic acid: The carboxylic acid form, which has different reactivity and solubility characteristics.

    Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.

The presence of the difluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(2,4-difluorophenyl)nicotinate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₉F₂N₃O₂ and a molecular weight of 251.21 g/mol. The compound features a pyridine ring substituted with a difluorophenyl group, which enhances its biological activity through improved binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl moiety enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This interaction can lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signal Transduction: It can alter signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at certain concentrations.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro by reducing the levels of pro-inflammatory cytokines. A study reported that it significantly attenuated the expression of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Antifibrotic Effects

Recent studies have highlighted the antifibrotic activity of this compound. It was shown to inhibit collagen synthesis in fibroblasts, with IC50 values indicating effective concentration ranges for therapeutic use against fibrosis-related conditions .

Biological ActivityIC50 Value (μM)Reference
Inhibition of collagen synthesis45.69
Reduction of pro-inflammatory cytokinesNot specified

Case Studies

  • Antifibrotic Study : A laboratory investigation assessed the effects of this compound on collagen production in hepatic stellate cells. The results indicated a significant decrease in collagen type I alpha 1 (COL1A1) expression, supporting its potential as a novel antifibrotic agent .
  • Antimicrobial Evaluation : In a study evaluating various derivatives of nicotinates, this compound was found to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for developing new antimicrobial therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between nicotinic acid derivatives and appropriate fluorinated aromatic compounds under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-2-19-14(18)11-4-3-7-17-13(11)10-6-5-9(15)8-12(10)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBVIAUGIPKJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610413
Record name Ethyl 2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219503-87-3
Record name Ethyl 2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a nitrogen purged 3.0 L, 4-necked flask, fitted with an overhead stirrer, thermocouple, heating mantle, nitrogen outlet and reflux condenser, was charged Pd(Ph3)4 (5.0 g, 4.33 mmoles, 0.005 eq), sodium carbonate (92.6 g, 874 mmoles, 1.3 eq), ethyl 2-chloronicotinate, 1 (126.0 g, 678 moles, 1.0 eq), 2,4-difluorophenylboronic acid, 2 (125 g, 791 mmoles, 1.2 eq), followed by 0.5 L of toluene and 125 mL denatured EtOH. The reaction was heated to 82° C. with vigorous stirring under N2 overnight (completeness of reaction determined by HPLC and TLC). The reaction was cooled to room temperature, the mixture filtered through a small pad of Celite® and the solvents removed under vacuum at 55° C. The residue was dissolved in EtOAc, washed, dried (MgSO4), filtered through Celite® again, and concentrated. The product was obtained as a yellow solid.
[Compound]
Name
Pd(Ph3)4
Quantity
5 g
Type
reactant
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reactant
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reactant
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1
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126 g
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reactant
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2
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125 g
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0.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.